4-(2-Bromophenyl)morpholine chemical structure and properties
4-(2-Bromophenyl)morpholine chemical structure and properties
An In-Depth Technical Guide to 4-(2-Bromophenyl)morpholine: Structure, Properties, and Synthetic Utility
Prepared by: Gemini, Senior Application Scientist
Introduction: A Versatile Building Block in Modern Chemistry
In the landscape of medicinal chemistry and materials science, the strategic design of molecular building blocks is paramount. 4-(2-Bromophenyl)morpholine is a heterocyclic compound that serves as a quintessential example of such a scaffold. It ingeniously combines two key structural features: the morpholine ring, a well-established "privileged pharmacophore" known for its ability to improve the pharmacokinetic properties of drug candidates, and an ortho-substituted bromophenyl group, which acts as a versatile synthetic handle for extensive molecular elaboration.[1]
The morpholine moiety, with its unique combination of a basic nitrogen atom and an ether oxygen, often imparts favorable properties such as increased aqueous solubility, metabolic stability, and improved absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Simultaneously, the bromine atom's placement at the ortho position offers specific steric and electronic attributes, making it a powerful tool for chemists to introduce further complexity through modern cross-coupling reactions. This guide provides an in-depth technical overview of 4-(2-Bromophenyl)morpholine, tailored for researchers, scientists, and drug development professionals who seek to leverage its properties in their synthetic endeavors.
Molecular Structure and Identifiers
The foundational step in utilizing any chemical compound is a thorough understanding of its structure and nomenclature.
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Table 1: Key Chemical Identifiers
This table summarizes the essential identifiers for 4-(2-Bromophenyl)morpholine, ensuring accurate documentation and retrieval of information.[2]
| Identifier | Value |
| IUPAC Name | 4-(2-bromophenyl)morpholine |
| CAS Number | 87698-82-6 |
| Molecular Formula | C₁₀H₁₂BrNO |
| Molecular Weight | 242.11 g/mol |
| Canonical SMILES | C1COCCN1C2=CC=CC=C2Br |
| InChIKey | SGUXGSGHYOGBDH-UHFFFAOYSA-N |
| Synonyms | N-(2-Bromophenyl)morpholine, 2-bromophenylmorpholine |
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and behavior in reactions. While extensive experimental data for the ortho-isomer is not widely published, a combination of computed data and experimental values for related isomers provides a useful profile.
Table 2: Physicochemical Data
| Property | Value | Source & Notes |
| Molecular Weight | 242.11 g/mol | PubChem (Computed)[2] |
| XLogP3 | 2.4 | PubChem (Computed)[2] |
| Hydrogen Bond Donors | 0 | PubChem (Computed)[2] |
| Hydrogen Bond Acceptors | 2 | PubChem (Computed)[2] |
| Melting Point | 114-118 °C | For the related isomer 4-(4-Bromophenyl)morpholine.[3][4] Experimental data for the ortho-isomer is not readily available. |
| Appearance | White to off-white crystalline powder | Based on data for the para-isomer.[4] |
Synthesis and Mechanistic Insights: The Buchwald-Hartwig Amination
The formation of the C-N bond between an aromatic ring and an amine is one of the most crucial transformations in organic synthesis. The Buchwald-Hartwig amination stands as the preeminent method for this purpose due to its high functional group tolerance, broad substrate scope, and excellent yields.[5][6] This palladium-catalyzed cross-coupling reaction is the most logical and field-proven approach for synthesizing 4-(2-Bromophenyl)morpholine.
Causality Behind the Method
The choice of the Buchwald-Hartwig reaction is deliberate. Older methods, like nucleophilic aromatic substitution, require harsh conditions and are limited to electron-deficient aryl halides. The palladium-catalyzed approach overcomes these limitations, allowing for the coupling of electron-neutral or even electron-rich aryl halides like 2-bromotoluene or 1,2-dibromobenzene with amines under relatively mild conditions.[5] The key to its success lies in the catalyst system, which typically involves a palladium(0) precursor and a specialized phosphine ligand. The ligand, often a bulky, electron-rich biarylphosphine, is critical for stabilizing the palladium center and facilitating the key steps of oxidative addition and reductive elimination.[7]
dot digraph "buchwald_hartwig_cycle" { graph [rankdir="LR", splines=curved, size="7,4", maxwidth=760]; node [style=filled, shape=box, fontname=Helvetica, fontsize=10]; edge [fontname=Helvetica, fontsize=9];
} dot Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Detailed Experimental Protocol
The following is a robust, self-validating protocol for the synthesis of 4-(2-Bromophenyl)morpholine, adapted from standard Buchwald-Hartwig procedures.[8][9]
Materials:
-
1,2-Dibromobenzene (1.0 eq)
-
Morpholine (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
Racemic-BINAP or similar phosphine ligand (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd(OAc)₂, the phosphine ligand, and sodium tert-butoxide.
-
Reagent Addition: Evacuate and backfill the flask with inert gas three times. Add anhydrous toluene, followed by 1,2-dibromobenzene and morpholine via syringe. Rationale: The reaction is sensitive to oxygen, which can deactivate the palladium catalyst. NaOtBu is a strong, non-nucleophilic base required to deprotonate the morpholine-palladium complex.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting aryl bromide is consumed (typically 12-24 hours).
-
Workup: Cool the reaction to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Concentrate the solvent under reduced pressure.
-
Final Purification: Purify the resulting crude oil or solid by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure 4-(2-Bromophenyl)morpholine.
Spectroscopic Characterization
Expected ¹H NMR Spectrum: The proton NMR spectrum is expected to show two characteristic signals for the morpholine ring and a complex pattern for the aromatic region.
-
~3.8 - 4.0 ppm (t, 4H): A triplet corresponding to the four protons on the carbons adjacent to the oxygen atom (-O-CH ₂-).[11]
-
~3.0 - 3.2 ppm (t, 4H): A triplet for the four protons on the carbons adjacent to the nitrogen atom (-N-CH ₂-).[11]
-
~7.0 - 7.6 ppm (m, 4H): A multiplet pattern characteristic of a 1,2-disubstituted (ortho) benzene ring.
Expected ¹³C NMR Spectrum: The carbon NMR would confirm the presence of 10 unique carbon environments.
-
~67 ppm: Carbons adjacent to the morpholine oxygen (-C H₂-O-).[11]
-
~51 ppm: Carbons adjacent to the morpholine nitrogen (-C H₂-N-).
-
~115 - 150 ppm: Six distinct signals in the aromatic region, including the carbon attached to bromine (C-Br) and the carbon attached to the morpholine nitrogen (C-N).
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) would show the molecular ion peak (M⁺) at m/z 241/243, reflecting the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Reactivity and Applications in Drug Development
The true value of 4-(2-Bromophenyl)morpholine lies in its potential as a synthetic intermediate. The ortho-bromine atom is not merely a substituent; it is a reactive site poised for building molecular complexity.
A Gateway to Novel Scaffolds
The C-Br bond is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of new functional groups. This enables the rapid generation of compound libraries for screening in drug discovery programs.
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} dot Caption: Synthetic utility via cross-coupling reactions.
This strategic functionalization is critical in drug development, where precise modifications are needed to optimize binding to a biological target, enhance potency, and fine-tune ADME properties. The morpholine ring provides a stable, favorable pharmacokinetic anchor, while the ortho-substituted aryl ring can be elaborated to explore the target's binding pocket.[12][13]
Safety and Handling
As a laboratory chemical, 4-(2-Bromophenyl)morpholine should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, data from closely related compounds like the para-isomer suggests the following GHS classifications:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Table 3: Recommended Handling Precautions
| Precaution Category | Recommendation |
| Engineering Controls | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Personal Protective Equipment (PPE) | Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat. |
| Handling | Avoid breathing dust, fumes, or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling. |
| Storage | Store in a tightly sealed container in a cool, dry place away from incompatible materials. |
| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. |
Conclusion
4-(2-Bromophenyl)morpholine is more than just a chemical compound; it is a strategic tool for molecular innovation. Its structure provides a potent combination of a pharmacokinetically advantageous morpholine scaffold and a synthetically versatile ortho-bromo handle. While comprehensive experimental data for this specific isomer requires further publication, its synthesis via robust methods like the Buchwald-Hartwig amination is well-established in principle. By understanding its structure, properties, and reactivity, researchers in drug discovery and materials science can effectively utilize 4-(2-Bromophenyl)morpholine as a key building block to construct novel and complex molecules with tailored functions.
References
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PubChem. (n.d.). 4-(2-Bromophenyl)morpholine. Retrieved from [Link]
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Chongqing Chemdad Co., Ltd. (n.d.). N-(4-BROMOPHENYL)MORPHOLINE. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
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PubMed Central. (n.d.). Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine. Retrieved from [Link]
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ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. Retrieved from [Link]
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ResearchGate. (n.d.). Optimization of the model Buchwald-Hartwig reaction of morpholine and 4-bromo-N,N-dimethylaniline. Retrieved from [Link]
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PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]
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ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. Retrieved from [Link]
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PubMed. (2001). Medicinal chemistry of 2,2,4-substituted morpholines. Retrieved from [Link]
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E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Retrieved from [Link]
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